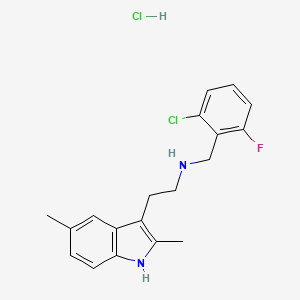
N-(2-chloro-6-fluorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride
描述
N-(2-chloro-6-fluorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride is a synthetic amine derivative featuring a substituted benzyl group and an indole-based ethanamine backbone. The compound’s structure includes a 2-chloro-6-fluorobenzyl moiety linked to a 2-(2,5-dimethylindol-3-yl)ethylamine group, with a hydrochloride counterion enhancing solubility.
属性
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2.ClH/c1-12-6-7-19-15(10-12)14(13(2)23-19)8-9-22-11-16-17(20)4-3-5-18(16)21;/h3-7,10,22-23H,8-9,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONPKHZMTBMDQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNCC3=C(C=CC=C3Cl)F)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-chloro-6-fluorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₅H₁₈ClFN₂
- Molecular Weight : 284.77 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from its components.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). Compounds with similar structural motifs have been shown to modulate serotonin receptors, which are crucial for mood regulation and cognitive functions.
Key Mechanisms:
- Serotonin Receptor Modulation : The indole structure suggests potential interactions with serotonin receptors (5-HT receptors), which could influence mood and anxiety disorders.
- Dopaminergic Activity : Similar compounds have demonstrated dopaminergic activity, which could have implications for treating conditions like schizophrenia or Parkinson's disease.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with indole structures have shown cytotoxicity in vitro against human cancer cell lines such as HCT116 (colon cancer), PC3 (prostate cancer), and SNB19 (brain cancer) .
Neuropharmacological Effects
Research indicates that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests it could be beneficial in managing conditions like depression and anxiety .
Case Studies
- Antiproliferative Studies : A series of indole derivatives were synthesized and tested for their cytotoxic effects using the MTT assay. The results demonstrated that certain substitutions on the indole ring significantly enhanced their anticancer activity. For example, compounds with electron-withdrawing groups showed improved efficacy against cancer cell lines compared to their unsubstituted counterparts .
- Neuropharmacological Assessment : In a study assessing the effects of similar compounds on neurotransmitter systems, it was found that these compounds could enhance serotonin receptor activity, leading to increased neurogenesis in animal models .
Data Table
相似化合物的比较
Key Observations:
Indole Substituent Variations: The target compound’s 2,5-dimethylindole group contrasts with the 5-fluoro-2-methylindole in ’s analog. The benzyl-substituted indole in lacks halogenation, which could reduce metabolic stability compared to the chloro-fluorinated benzyl group in the target compound .
Benzyl Group Modifications :
- The 2-chloro-6-fluorobenzyl group in the target compound introduces steric and electronic effects distinct from the 4-chloro-2,5-dimethoxyphenyl group in 25C-NBOMe HCl. Methoxy groups in 25C-NBOMe are associated with serotonin receptor (5-HT2A) agonism, suggesting the target compound’s halogenated benzyl group may target different receptor subtypes .
Forensic and Research Relevance: 25C-NBOMe HCl is explicitly used as a forensic reference material, implying its psychoactive properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


